molecular formula C18H18N2O2S B2777316 4-(2-(4-(ethylthio)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 952861-59-5

4-(2-(4-(ethylthio)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2777316
CAS No.: 952861-59-5
M. Wt: 326.41
InChI Key: PDXJXIKJHNSKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(4-(ethylthio)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C18H18N2O2S and its molecular weight is 326.41. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Quinoxaline derivatives, including those structurally related to the specified compound, have been investigated for their corrosion inhibition properties. A study conducted by Zarrouk et al. (2014) on quinoxaline compounds demonstrated their effectiveness as corrosion inhibitors for copper in nitric acid media. Quantum chemical calculations were employed to establish a relationship between the molecular structure of these compounds and their inhibition efficiency, indicating their potential as protective agents in metal preservation and industrial applications (Zarrouk et al., 2014).

Molecular Docking and Pharmaceutical Potential

Research on quinoxaline derivatives also extends to their pharmaceutical applications. For instance, Abad et al. (2020) synthesized new quinoxaline compounds and conducted molecular docking and dynamics studies with the c-Jun N-terminal kinases (JNK1) molecule. This investigation provided insights into the crystal structure of these compounds, highlighting their potential as inhibitors for pharmaceutical targets (Abad et al., 2020).

Synthesis and Antimicrobial Activity

The synthesis of novel quinoxaline derivatives and their antimicrobial properties have been a significant area of research. Soliman and Amer (2012) developed new classes of fused quinoxalines that exhibited broad-spectrum antimicrobial activity. This study underscores the potential of quinoxaline derivatives in developing new antimicrobial agents, which could be crucial in addressing the growing concern of antibiotic resistance (Soliman & Amer, 2012).

Antioxidant Properties

The antioxidant capacity of ethoxyquin and its analogues, including those containing ethylthio groups, was explored by Kumar et al. (2007). Their study found ethoxyquin to be an effective inhibitor of azo-initiated peroxidation, with potential implications for its use as an antioxidant in various industrial and pharmaceutical contexts (Kumar et al., 2007).

Properties

IUPAC Name

4-[2-(4-ethylsulfanylphenyl)acetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-2-23-14-9-7-13(8-10-14)11-18(22)20-12-17(21)19-15-5-3-4-6-16(15)20/h3-10H,2,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXJXIKJHNSKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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